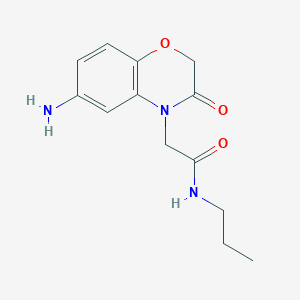
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a phenyl ring, and a triazole ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science .
Scientific Research Applications
Synthesis and Biological Applications
This compound and its derivatives have been extensively studied for their synthesis methodologies and potential biological applications. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase agents, indicating a pathway for developing new therapeutic agents (Rahmouni et al., 2016). Another study explored the reaction of N 3 -phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, leading to new 1,2,4-triazole-containing alkenoic acid derivatives with confirmed structures through spectroscopic data and X-ray diffraction analysis, alongside their antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).
Anticancer and Antimicrobial Activities
Compounds derived from this chemical structure have been investigated for their anticancer and antimicrobial properties. For example, enaminones have been used as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, demonstrating the potential for developing new drugs (Riyadh, 2011). Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have also been synthesized as potential antidepressant and nootropic agents, further expanding the range of applications (Thomas et al., 2016).
Novel Synthesis Methods
Research has also focused on innovative synthesis methods for creating these compounds. For instance, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation has been developed, offering a convenient and efficient pathway for constructing this skeleton (Zheng et al., 2014).
Antitubercular Activity
The identification and development of pyrazolo[4,3-c]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis pantothenate synthetase highlight another crucial application area. These compounds have shown significant inhibitory activity against MTB, suggesting a new avenue for treating tuberculosis (Amaroju et al., 2017).
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c26-18-7-4-8-24(18)16-9-14(10-20-12-16)11-21-19(27)17-13-22-25(23-17)15-5-2-1-3-6-15/h1-3,5-6,9-10,12-13H,4,7-8,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJSKZIKWLSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)


![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)





![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)


![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)
